molecular formula C18H13BrClNO4S B301220 5-(5-Bromo-2,4-dimethoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione

5-(5-Bromo-2,4-dimethoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione

Cat. No. B301220
M. Wt: 454.7 g/mol
InChI Key: UNNUPDMOHDMSGN-APSNUPSMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-Bromo-2,4-dimethoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione is a synthetic compound that has shown potential in various scientific research applications. This compound is commonly referred to as BDMC and has been the subject of numerous studies due to its unique chemical structure and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of BDMC is not fully understood, but studies have shown that it can induce apoptosis in cancer cells through the activation of caspase enzymes. BDMC has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer cell proliferation.
Biochemical and Physiological Effects:
BDMC has been shown to have various biochemical and physiological effects. Studies have shown that BDMC can inhibit the growth of cancer cells and induce apoptosis. BDMC has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using BDMC in lab experiments is its unique chemical structure, which allows for the investigation of its potential therapeutic benefits. However, one limitation is that the mechanism of action of BDMC is not fully understood, which makes it difficult to determine its full potential.

Future Directions

There are numerous future directions for the study of BDMC. One direction is to investigate its potential as a therapeutic agent for various types of cancer. Another direction is to investigate its potential as an anti-inflammatory and antioxidant agent. Additionally, further studies are needed to fully understand the mechanism of action of BDMC and its potential therapeutic benefits.

Synthesis Methods

The synthesis of BDMC involves the reaction of 2,4-dimethoxybenzaldehyde, 3-chlorobenzaldehyde, and thiosemicarbazide in the presence of a base. This reaction results in the formation of a yellow crystalline compound that can be purified through recrystallization.

Scientific Research Applications

BDMC has been the subject of various scientific research studies due to its potential therapeutic benefits. Studies have shown that BDMC has anticancer properties and can induce apoptosis in cancer cells. BDMC has also been shown to have anti-inflammatory and antioxidant properties.

properties

Molecular Formula

C18H13BrClNO4S

Molecular Weight

454.7 g/mol

IUPAC Name

(5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C18H13BrClNO4S/c1-24-14-9-15(25-2)13(19)6-10(14)7-16-17(22)21(18(23)26-16)12-5-3-4-11(20)8-12/h3-9H,1-2H3/b16-7-

InChI Key

UNNUPDMOHDMSGN-APSNUPSMSA-N

Isomeric SMILES

COC1=CC(=C(C=C1/C=C\2/C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)Br)OC

SMILES

COC1=CC(=C(C=C1C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)Br)OC

Canonical SMILES

COC1=CC(=C(C=C1C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)Br)OC

Origin of Product

United States

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